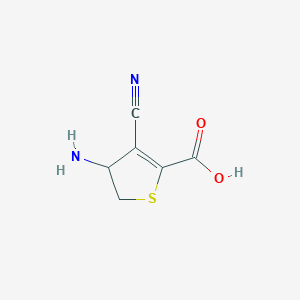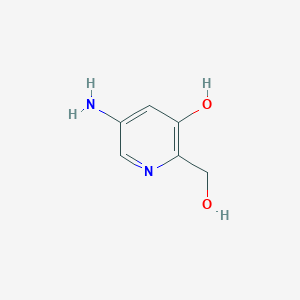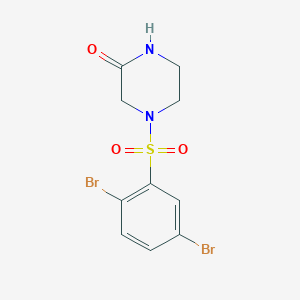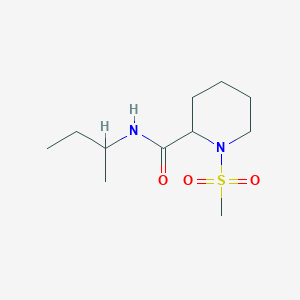
4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is known for its efficiency in producing aminothiophene derivatives.
Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . This reaction is significant for synthesizing various thiophene derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Gewald reaction, due to its simplicity and high yield, is often preferred for industrial synthesis. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product.
化学反応の分析
Types of Reactions
4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of 4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxylic acid involves its interaction with various molecular targets. The compound’s amino and cyano groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The thiophene ring’s electron-rich nature allows it to participate in redox reactions, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
- 2-Amino-4,5-dihydrothiophene-3-carbonitrile
- 4-Amino-3-cyano-5-methylthiophene-2-carboxylic acid
- 4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxamide
Uniqueness
4-Amino-3-cyano-4,5-dihydrothiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring. The presence of both amino and cyano groups provides a versatile platform for further chemical modifications, making it a valuable compound for various applications.
特性
分子式 |
C6H6N2O2S |
|---|---|
分子量 |
170.19 g/mol |
IUPAC名 |
3-amino-4-cyano-2,3-dihydrothiophene-5-carboxylic acid |
InChI |
InChI=1S/C6H6N2O2S/c7-1-3-4(8)2-11-5(3)6(9)10/h4H,2,8H2,(H,9,10) |
InChIキー |
YNIYVGOJZKMELR-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=C(S1)C(=O)O)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B14909234.png)





![4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B14909285.png)

![N-(1-adamantylmethyl)-N-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14909290.png)





